molecular formula C10H15NO3 B3050179 4-(2-Aminoethyl)-2,6-dimethoxyphenol CAS No. 2413-00-5

4-(2-Aminoethyl)-2,6-dimethoxyphenol

Cat. No.: B3050179
CAS No.: 2413-00-5
M. Wt: 197.23 g/mol
InChI Key: ISVPPMXWQFCRSS-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2,6-dimethoxyphenol is an organic compound that features a phenol group substituted with two methoxy groups and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2,6-dimethoxyphenol typically involves the following steps:

    Starting Material: The synthesis often begins with 2,6-dimethoxyphenol.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to carry out the Mannich reaction.

    Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and purity.

    Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2-Aminoethyl)-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential role in neurotransmitter pathways.

    Medicine: Explored for its potential therapeutic effects, including as an antioxidant and anti-inflammatory agent.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors in biological systems.

    Pathways: It may influence neurotransmitter pathways, particularly those involving dopamine and serotonin.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but differs in the aromatic substitution pattern.

    2-Amino-5-methoxyphenol: Similar in having an amino and methoxy group but differs in the position of substitution.

Uniqueness

4-(2-Aminoethyl)-2,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and aminoethyl side chain make it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-aminoethyl)-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVPPMXWQFCRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336469
Record name 4-(2-Aminoethyl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413-00-5
Record name 4-(2-Aminoethyl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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